molecular formula C16H12BrClN2OS B4178835 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE

Cat. No.: B4178835
M. Wt: 395.7 g/mol
InChI Key: GWDWBBJZVKZYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine and chlorine atoms in the benzyl groups of this compound adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE typically involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzyl thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the benzyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzyl derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promising activity as an antimicrobial and antifungal agent. It has also been investigated for its potential anticancer properties.

    Agriculture: The compound has been evaluated for its pesticidal activity, particularly against fungal pathogens and insect pests.

    Materials Science: Due to its unique chemical structure, this compound has been explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE is primarily based on its ability to interact with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
  • 2-[(4-bromobenzyl)thio]-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • 2-[(4-chlorobenzyl)thio]-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE exhibits unique chemical properties due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2OS/c17-13-5-1-12(2-6-13)10-22-16-20-19-15(21-16)9-11-3-7-14(18)8-4-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDWBBJZVKZYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)SCC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE
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2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE
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2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE
Reactant of Route 4
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE
Reactant of Route 5
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE
Reactant of Route 6
Reactant of Route 6
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOLE

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